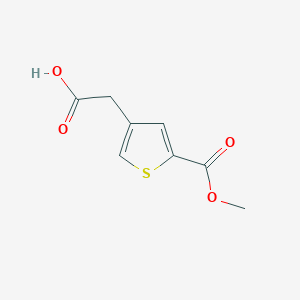

2-(5-Methoxycarbonylthiophen-3-yl)acetic acid

Description

2-(5-Methoxycarbonylthiophen-3-yl)acetic acid is a thiophene-based carboxylic acid derivative featuring a methoxycarbonyl substituent at the 5-position of the thiophene ring and an acetic acid group at the 3-position. The methoxycarbonyl group (COOMe) is an electron-withdrawing moiety, which may influence the compound’s electronic properties, solubility, and reactivity. Such derivatives are often intermediates in pharmaceutical and materials science research due to the tunability of their substituents.

Properties

IUPAC Name |

2-(5-methoxycarbonylthiophen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-12-8(11)6-2-5(4-13-6)3-7(9)10/h2,4H,3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPNCWQFHHOGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions with optimized conditions to ensure high yield and purity. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is another significant method for producing aminothiophene derivatives . These methods are scalable and can be adapted for the production of various thiophene-based compounds.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxycarbonylthiophen-3-yl)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2-(5-Methoxycarbonylthiophen-3-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene and benzothiophene acetic acid derivatives share structural motifs but exhibit distinct properties based on substituent type, position, and ring system. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Molecular weight inferred from positional isomer in .

Key Differences

Substituent Position: The 3-yl substitution in the target compound vs. 2-yl in alters electronic conjugation.

Ring System :

- Benzothiophene derivatives (e.g., ) exhibit extended π-conjugation, increasing thermal stability and lipophilicity. Fused thiophenes (e.g., ) may enhance charge transport properties in materials science applications.

Functional Groups :

- The methoxycarbonyl group in the target compound and introduces polarity and electron-withdrawing effects, increasing acidity (pKa) compared to methyl-substituted analogs (e.g., ).

Crystal Packing :

- Carboxylic acid groups commonly form centrosymmetric dimers via O–H∙∙∙O hydrogen bonds, as seen in 2-(2-methoxyphenyl)acetic acid and 2-(5-cyclohexyl-1-benzofuran-2-yl)acetic acid . The target compound likely exhibits similar dimerization, stabilizing its solid-state structure.

Biological Relevance :

- Brominated analogs (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid) are intermediates in natural product synthesis (e.g., Combretastatin A-4) . The methoxycarbonyl group in the target compound may serve as a bioisostere for ester prodrugs.

Biological Activity

2-(5-Methoxycarbonylthiophen-3-yl)acetic acid is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure, featuring a thiophene ring substituted with a methoxycarbonyl group and an acetic acid moiety, suggests various avenues for biological interaction and therapeutic application.

The chemical formula of 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid is C₈H₈O₄S, with a molecular weight of 200.21 g/mol. Its structural features include:

- Thiophene Ring : A five-membered aromatic heterocycle containing sulfur, which contributes to the compound's unique reactivity.

- Methoxycarbonyl Group : Enhances the potential for further chemical modifications.

- Acetic Acid Moiety : Provides acidic properties that may influence interactions with biological targets.

The biological activity of 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound acts as a ligand, modulating the activity of these targets, which can lead to various physiological effects. For instance, it has been implicated in the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammatory processes and cancer progression.

Biological Activity Overview

Research on the biological activity of 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid has revealed several promising properties:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits moderate inhibition against certain bacterial strains and fungi, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Properties : The compound's ability to inhibit mPGES-1 positions it as a candidate for anti-inflammatory therapies, especially in conditions where prostaglandin synthesis plays a critical role .

- Anticancer Potential : Some derivatives of this thiophene compound have shown efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines, highlighting its potential as an anticancer therapeutic agent.

Research Findings

A summary of key research findings regarding the biological activity of 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid is presented below:

Case Studies

- Inhibition of mPGES-1 : A study conducted by researchers investigated the inhibitory effects of 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid on mPGES-1. The results indicated that the compound effectively reduced prostaglandin E2 production in vitro, suggesting its therapeutic potential in treating inflammatory diseases.

- Antimicrobial Screening : Another study evaluated the antimicrobial properties of various thiophene derivatives, including 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid. The findings revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, warranting further exploration into its mechanism and applications in infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.